
N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide
Overview
Description
N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide, commonly referred to as AM2-MEO-Bz, is an important chemical compound used in various scientific research applications. It is an amide derivative of benzamide, which is a type of aromatic amide. AM2-MEO-Bz has been used in numerous scientific research studies due to its unique properties.
Scientific Research Applications
Gastrokinetic Activity
N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide and its derivatives have been explored for their potential in gastrokinetic activity. Studies have shown that certain benzamide derivatives exhibit potent in vivo gastric emptying activity, indicating their usefulness in treating gastric motility disorders. For instance, specific benzamide derivatives demonstrated significant efficacy in enhancing gastric emptying, comparable to standard agents like metoclopramide (Kato et al., 1992); (Kato et al., 1995).
Anticonvulsant Activity
Research has also been conducted on the anticonvulsant properties of N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide derivatives. These compounds, in specific configurations, have shown effectiveness in seizure models, surpassing traditional anticonvulsants like phenytoin in efficacy (Lambert et al., 1995).
Antioxidant Properties
The antioxidant properties of amino-substituted benzamide derivatives, including those structurally related to N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide, have been studied. These compounds have demonstrated significant potential in scavenging free radicals, highlighting their role in potentially mitigating oxidative stress-related disorders (Jovanović et al., 2020).
Cancer Treatment
Several studies have focused on the synthesis and evaluation of N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide derivatives for their therapeutic efficacy in cancer treatment. These compounds have shown differential antitumor activity, particularly in slower-growing malignancies, indicating their potential as selective cancer therapeutics (Berger et al., 1985).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those similar to N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide, has been extensively studied. Research involving X-ray diffraction and density functional theory calculations has provided insights into the molecular geometry and electronic properties of these compounds, aiding in the understanding of their chemical reactivity and potential pharmaceutical applications (Demir et al., 2015).
properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-11-13(18)7-8-15(12)19-17(20)14-5-3-4-6-16(14)22-10-9-21-2/h3-8,11H,9-10,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAIRIALTOCOJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385008.png)

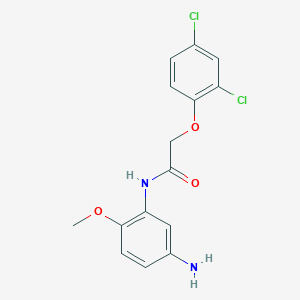
![N-(5-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385015.png)
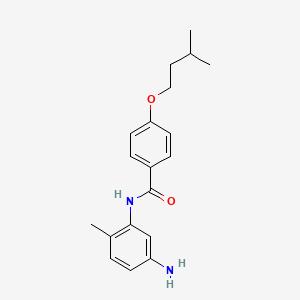
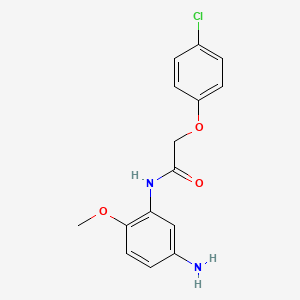
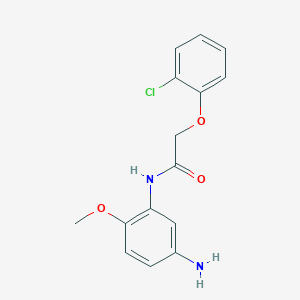
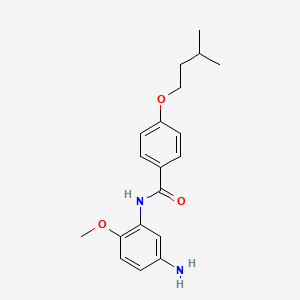


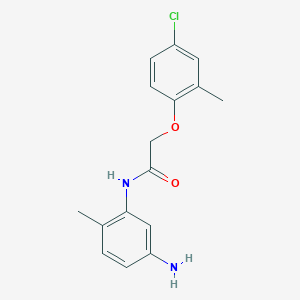

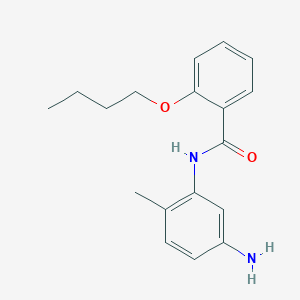
![N-(5-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385030.png)